Clemastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.05e-04 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Remyelination

Myelin is a fatty sheath that insulates nerve fibers in the central nervous system. In MS, the immune system attacks myelin, leading to nerve damage and various neurological symptoms. Clemastine shows promise in promoting the regeneration of myelin, a process called remyelination.

Animal Studies

Studies in mice with an MS-like condition have shown that clemastine can stimulate the production of oligodendrocytes, cells responsible for myelin production [1].

Early Clinical Trials

A small Phase 2 trial involving people with relapsing MS found that clemastine improved the speed of nerve impulses traveling from the eye to the brain, which can be an indicator of remyelination [1].

Source

Immunomodulatory Effects

Clemastine might also possess immunomodulatory properties, meaning it could influence the immune system's activity. This could be beneficial in MS, where an overactive immune system attacks myelin.

- Preclinical Research: Research using mice and healthy volunteers suggests that clemastine may reduce the activity of certain immune cells involved in MS [1].

Source

Clemastine is a first-generation antihistamine primarily used to alleviate symptoms associated with allergies, hay fever, and the common cold. It is classified as a selective histamine H1 receptor antagonist, which means it works by blocking the action of histamine, a natural substance in the body that triggers allergic reactions. This compound also possesses anticholinergic properties, leading to drying effects on mucous membranes and potential sedative effects due to its ability to cross the blood-brain barrier .

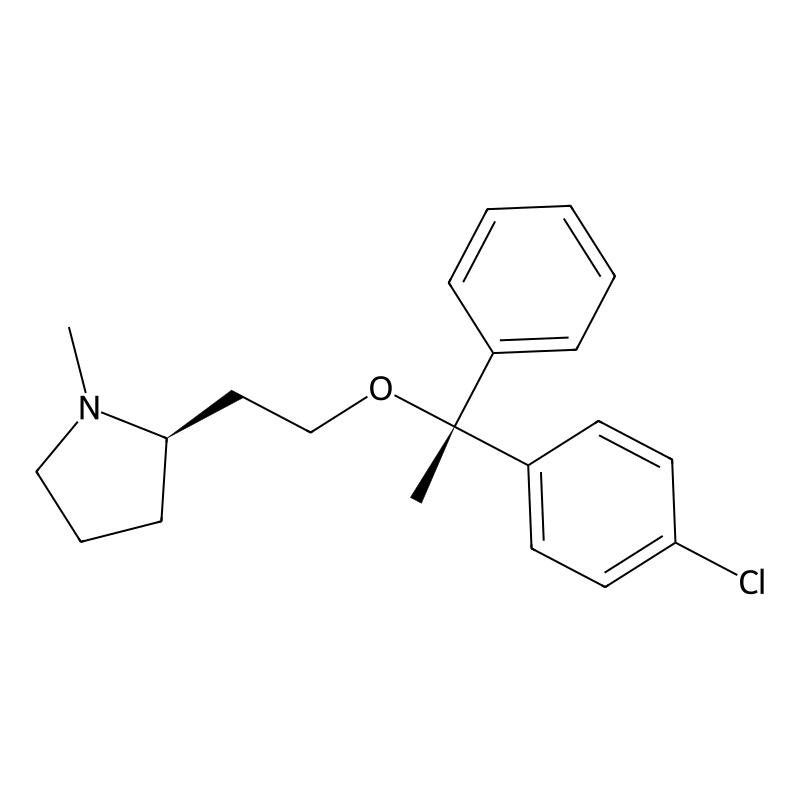

The chemical formula for clemastine is C21H26ClNO, and its IUPAC name is (2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine. The compound has a molar mass of approximately 343.89 g/mol .

Clemastine undergoes various chemical transformations primarily in the liver. The main metabolic pathways include mono- and di-demethylation and glucuronide conjugation. These processes facilitate the elimination of clemastine from the body, primarily through renal excretion .

In terms of its interaction with biological systems, clemastine acts as a functional inhibitor of acid sphingomyelinase, which may have implications for its activity beyond antihistaminic effects .

Clemastine exhibits several biological activities due to its pharmacological properties:

- Antihistaminic Effect: It competitively antagonizes histamine at H1 receptors, leading to reduced symptoms such as sneezing, itching, and runny nose .

- Anticholinergic Effect: By blocking acetylcholine receptors, clemastine can reduce secretions in the respiratory tract and cause dryness in mucous membranes .

- Sedative Effect: As a first-generation antihistamine, clemastine can induce sedation and drowsiness due to its ability to penetrate the central nervous system .

Clemastine can be synthesized through several methods:

- From 4-Chlorobenzophenone: Reacting 4-chlorobenzophenone with methylmagnesium chloride yields clemastine.

- From 4-Chloroacetophenone: Another method involves reacting 4-chloroacetophenone with phenylmagnesium bromide .

These synthetic routes highlight the compound's complex structure and the necessity for careful handling of reagents.

Clemastine is widely used for:

- Allergy Relief: It alleviates symptoms of allergic reactions such as nasal congestion, sneezing, and itchy eyes.

- Cold Symptoms: It helps manage symptoms associated with colds but does not treat the underlying viral infection.

- Dermatological Conditions: Clemastine can be used to relieve itching and swelling from hives .

Additionally, it is available over-the-counter in various formulations including tablets and liquid forms.

Clemastine has been studied for its interactions with other medications:

- Cytochrome P450 Enzyme Inhibition: It inhibits cytochrome P450 CYP2D6, potentially affecting the metabolism of drugs processed by this enzyme .

- Other Antihistamines: Combining clemastine with other antihistamines may increase the risk of side effects such as sedation or dry mouth .

It is crucial for patients to discuss their full medication list with healthcare providers to avoid adverse interactions.

| Compound Name | Type | Unique Features |

|---|---|---|

| Diphenhydramine | First-generation | Strong sedative effects; used for motion sickness |

| Loratadine | Second-generation | Non-sedating; longer duration of action |

| Cetirizine | Second-generation | Mild sedative effect; effective for chronic urticaria |

| Doxylamine | First-generation | Commonly used in sleep aids; strong sedative |

Clemastine's combination of antihistaminic and anticholinergic properties makes it particularly effective for treating allergy symptoms while also providing sedation, which may not be as pronounced in newer antihistamines like loratadine or cetirizine .

| Table 2: Purinergic P2RX7 Receptor Allosteric Modulation | ||

|---|---|---|

| Parameter | Value/Description | Reference/Source |

| Receptor Type | Purinergic P2RX7 Receptor | Nörenberg et al., 2011 |

| Modulation Type | Positive allosteric modulator | Nörenberg et al., 2011 |

| EC50 (High Affinity) | 11 nM | Nörenberg et al., 2011 |

| EC50 (Low Affinity) | 31 μM (electrophysiology) / 8 μM (calcium) | Nörenberg et al., 2011 |

| ATP Sensitivity Shift | EC50 shift from 1.2 mM to 0.4 mM ATP | Nörenberg et al., 2011 |

| Binding Site | Extracellular binding site | Nörenberg et al., 2011 |

| Functional Effects | Enhanced pore dilation, increased permeability | Nörenberg et al., 2011 |

| Cellular Response | Increased IL-1β release, inflammasome activation | Multiple studies |

| Table 3: Antimuscarinic Activity Profile | ||

|---|---|---|

| Parameter | Value/Description | Reference/Source |

| Receptor Subtype | Muscarinic acetylcholine receptors (M1-M5) | Multiple studies |

| Primary Target | M1 muscarinic receptor (CHRM1) | Mei et al., 2016 |

| Binding Affinity | Higher affinity for M1/M3 vs other subtypes | Kubo et al., 1987 |

| Functional Outcome | Receptor antagonism | Pharmacological studies |

| Tissue Effects | Enhanced oligodendrocyte differentiation | Du et al., 2022 |

| Signaling Pathway | ERK1/2 activation, Myrf and Olig2 upregulation | Tong et al., 2022 |

| Therapeutic Relevance | Remyelination therapy | Clinical trials |

| Selectivity Profile | Non-selective muscarinic antagonist | Receptor binding studies |

| Table 4: Oligodendrocyte Differentiation Modulation | ||

|---|---|---|

| Parameter | Value/Description | Reference/Source |

| Target Cell Type | Oligodendrocyte progenitor cells (OPCs) | Multiple studies |

| Primary Mechanism | Enhanced differentiation to mature oligodendrocytes | Liu et al., 2016 |

| Transcription Factors | Myrf, Olig2 upregulation | Tong et al., 2022 |

| Signaling Pathways | ERK1/2, Akt/mTOR activation | Multiple pathways |

| Chromatin Modification | H3K9 methyltransferase activation | Liu et al., 2016 |

| Functional Outcome | Increased myelination, CC1+ cell numbers | Du et al., 2022 |

| Time Course | 14 days post-injury (optimal) | Tong et al., 2022 |

| Receptor Dependency | M1 muscarinic receptor dependent | Mei et al., 2016 |

| Table 5: Pharmacokinetic Parameters | ||

|---|---|---|

| Parameter | Value | Clinical Significance |

| Oral Bioavailability | 39.2 ± 12.4% | Significant first-pass metabolism |

| Peak Plasma Time (Tmax) | 2-5 hours | Rapid absorption from GI tract |

| Volume of Distribution | 799 ± 315 L | Extensive tissue distribution |

| Terminal Half-life | 21.3 ± 11.6 hours | Once or twice daily dosing |

| Plasma Clearance | Age-independent | Consistent across populations |

| Protein Binding | Low (10-25%) | Minimal drug interactions |

| Metabolism | Hepatic (mono/di-demethylation) | CYP450-mediated |

| Elimination Route | Renal (>90% in 24h) | Primary elimination pathway |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5.2

Appearance

Melting Point

Storage

UNII

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

MeSH Pharmacological Classification

ATC Code

D04 - Antipruritics, incl. antihistamines, anesthetics, etc.

D04A - Antipruritics, incl. antihistamines, anesthetics, etc.

D04AA - Antihistamines for topical use

D04AA14 - Clemastine

R - Respiratory system

R06 - Antihistamines for systemic use

R06A - Antihistamines for systemic use

R06AA - Aminoalkyl ethers

R06AA04 - Clemastine

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Urinary excretion is the major mode of elimination.

Metabolism Metabolites

Wikipedia

Latanoprost

Use Classification

Dates

Torsadogenic potential of a novel remyelinating drug clemastine for multiple sclerosis assessed in the rabbit proarrhythmia model

Satoshi Kawakami, Yoshinobu Nagasawa, Mihoko Hagiwara-Nagasawa, Kensuke Omura, Megumi Aimoto, Akira TakaharaPMID: 32921393 DOI: 10.1016/j.jphs.2020.08.003

Abstract

We assessed the torsadogenic effects of a novel remyelinating drug clemastine for multiple sclerosis using an in vivo proarrhythmia model of acute atrioventricular block rabbit, since the drug has been demonstrated to suppress the human ether-á-go-go related gene (hERG) Kchannels. Bradycardia was induced by atrioventricular node ablation in isoflurane-anesthetized New Zealand White rabbits (n = 5), and the ventricle was electrically driven at 60 beats/min throughout the experiment, except when extrasystoles appeared. Intravenous administration of clinically relevant dose of 0.03 mg/kg of clemastine and 10-times higher dose of 0.3 mg/kg hardly affected the QT interval or duration of the monophasic action potential (MAP) of the ventricle. Additional administration of clemastine at 3 mg/kg significantly increased the QT interval, MAP duration and the short-term variability of repolarization. Meanwhile, the premature ventricular contractions with R on T phenomenon were observed in 3 out of 5 animals, and torsades de pointes arrhythmias were detected in 1 out of 5 animals. These results suggest that the torsadogenic potential of clemastine is obviously observed in the acute atrioventricular block rabbit, which will not appear within the prescribed dose for multiple sclerosis.

Clemastine promotes recovery of neural function and suppresses neuronal apoptosis by restoring balance of pro-inflammatory mediators in an experimental model of intracerebral hemorrhage

Cheng Zhi, Shulian Zeng, Yuan Chen, Degui Liao, Miaoling Lai, Zhaotao Wang, Yezhong Wang, Shiyin XiaoPMID: 33437198 DOI: 10.7150/ijms.51150

Abstract

Intracerebral hemorrhage (ICH) represents a common acute cerebrovascular event that imparts high rates of disability. The microglia-mediated inflammatory response is a critical factor in determining cerebral damage post-ICH. Clemastine (CLM) is a histamine receptor H1 (HRH1) antagonist that has been shown to modulate the inflammatory response. However, the effects of CLM on ICH and the underlying mechanism remain to be determined. This investigation reveals that CLM resulted in reduction of cerebral hematoma volume, decreased cerebral edema and lower rates of neuronal apoptosis as well as improved behavioral scores in an acute ICH murine model. CLM treatment was noted to decrease pro-inflammatory effectors and increased anti-inflammatory effectors post-ICH. In addition, CLM reduced the deleterious effects of activated microglia on neurons in a transwell co-culture system. Our findings show that CLM likely mediates its therapeutic effect through inhibition of microglia-induced inflammatory response and apoptosis, thereby enhancing restoration of neuronal function.Randomized control trial of evaluation of Clemastine effects on visual evoked potential, nerve fiber layer and ganglion cell layer complex in patients with optic neuritis

Mehdi Moghaddasi, Mona Nabovvati, Amin Koushki, Mostafa Soltansanjari, Mahsa Sardarinia, Nafise Mohebi, Seyedhossein RabaniPMID: 32145678 DOI: 10.1016/j.clineuro.2020.105741

Abstract

Optic neuritis (ON) is the most common cause of optic neuropathy; typically presenting with a unilateral visual loss in young adults, with incidence of 1-5 in 100,000 per year. We evaluated the effect of Clemastine, a first-generation and CNS (central nervous system)-penetrant H1 receptor antagonist on visual evoked potential (VEP), retinal nerve fibre layer (RNFL) and ganglion cell layer (GCL) complex in patients with optic neuritis.This is a prospective comparative interventional case series in 25 patients with acute optic neuritis. Patients were randomly assigned to group 1 (treated with Clemastine 1 mg orally twice a day for 90 days; 16 patients) or group 2 (received placebo for 90 days; 9 patients) and both groups received standard treatment of optic neuritis. We recorded VEP and peripapillary OCT (optical coherence tomography) of patients before and after three months of treatment.

In contrast to patients treated with Clemastine, RNFL thickness loss between base line phase and after three months follow up in control group were statistically significant in temporal, supra temporal, Infrotemporal and almost global sections of RNFL map. The reduction in GCL thickness between base line phase and after three months follow up in control group were significant, while it did not reach significance in treatment group except in inferior region.

In contrast to treatment group, RNFL and GCL thickness of most quadrants are decreased significantly after three months in patients with ON in control group. In contrast to control group, p100 wave's amplitude recovered in a significant manner in treatment group.

Neuronal deletion of Gtf2i, associated with Williams syndrome, causes behavioral and myelin alterations rescuable by a remyelinating drug

Boaz Barak, Zicong Zhang, Yuanyuan Liu, Ariel Nir, Sari S Trangle, Michaela Ennis, Kirsten M Levandowski, Dongqing Wang, Kathleen Quast, Gabriella L Boulting, Yi Li, Dashzeveg Bayarsaihan, Zhigang He, Guoping FengPMID: 31011227 DOI: 10.1038/s41593-019-0380-9

Abstract

Williams syndrome (WS), caused by a heterozygous microdeletion on chromosome 7q11.23, is a neurodevelopmental disorder characterized by hypersociability and neurocognitive abnormalities. Of the deleted genes, general transcription factor IIi (Gtf2i) has been linked to hypersociability in WS, although the underlying mechanisms are poorly understood. We show that selective deletion of Gtf2i in the excitatory neurons of the forebrain caused neuroanatomical defects, fine motor deficits, increased sociability and anxiety. Unexpectedly, 70% of the genes with significantly decreased messenger RNA levels in the mutant mouse cortex are involved in myelination, and mutant mice had reduced mature oligodendrocyte cell numbers, reduced myelin thickness and impaired axonal conductivity. Restoring myelination properties with clemastine or increasing axonal conductivity rescued the behavioral deficits. The frontal cortex from patients with WS similarly showed reduced myelin thickness, mature oligodendrocyte cell numbers and mRNA levels of myelination-related genes. Our study provides molecular and cellular evidence for myelination deficits in WS linked to neuronal deletion of Gtf2i.Effect of the H

Luise Haulund Vollesen, Song Guo, Malene Rohr Andersen, Messoud AshinaPMID: 30165750 DOI: 10.1177/0333102418798611

Abstract

To investigate the effect of the H-antihistamine clemastine on the migraine-inducing abilities of pituitary adenylate cyclase activating peptide-38.

We conducted a double-blind, randomized, placebo controlled two-way cross-over study. Twenty migraine without aura patients were randomly allocated to receive bolus clemastine 2 mg (1 mg/ml) or bolus saline 2 ml intravenously over 2 min on two study days. Following each bolus injection, 10 pmol/kg/min of pituitary adenylate cyclase activating peptide-38 was administered intravenously over 20 min. We recorded migraine/headache characteristics every 10 min until 90 min after the start of infusion, and collected blood to investigate mast cell degranulation and the inflammation markers tryptase and tumor necrosis factor-alpha before and after infusion of pituitary adenylate cyclase activating peptide-38.

After clemastine pretreatment, five out of 20 participants developed a migraine-like attack in response to a pituitary adenylate cyclase activating peptide-38 infusion compared to nine out of 20 after placebo pretreatment ( p = 0.288). Following clemastine pretreatment, 15 out of 20 participants reported headache in response to a pituitary adenylate cyclase activating peptide-38 infusion, whereas 19 out of 20 participants did so following placebo pretreatment ( p = 0.221). We found no difference in area under the curve 12 h for headache intensity between the two experimental days ( p = 0.481). We found no difference in area under the curve 180 min for tryptase ( p = 0.525) or tumor necrosis factor-alpha ( p = 0.487) between clemastine and placebo pretreatment days.

H

-antihistamine, clemastine, failed to prevent migraine or headache after pituitary adenylate cyclase activating peptide-38 infusion, thus making a role for histamine release or mast cell degranulation in pituitary adenylate cyclase activating peptide-38-induced migraine less likely.

Multimodal Enhancement of Remyelination by Exercise with a Pivotal Role for Oligodendroglial PGC1α

Samuel K Jensen, Nathan J Michaels, Slava Ilyntskyy, Michael B Keough, Olga Kovalchuk, V Wee YongPMID: 30232000 DOI: 10.1016/j.celrep.2018.08.060

Abstract

Remyelination is a multistep regenerative process that results in the reformation of myelin sheaths around demyelinated axons and is a critical therapeutic target. Here we show that immediate access to a running wheel following toxin-induced demyelination in mice enhances oligodendrogenesis, the rate of remyelination, and the proportion of remyelinated axons. RNA sequencing suggests broad activation of pro-remyelination pathways including phagocytosis by exercise and highlights peroxisome proliferator-activated receptor gamma co-activator 1-alpha (PGC1α) activation. By immunohistochemistry and cell type-specific conditional deletion, we confirmed PGC1α within oligodendrocytes as a transiently expressed factor required for the rate of myelin thickening by exercise. We validated the exercise-enhanced clearance of inhibitory lipid debris from lesions. Finally, exercise works in parallel with the remyelinating medication clemastine to produce complete remyelination of lesions. Our study demonstrates physical activity as an integrative means to enhance remyelination and details a multimodal mechanism including the pivotal PGC1α-dependent enhancement of myelin thickness.Antileishmanial Chemotherapy through Clemastine Fumarate Mediated Inhibition of the

John G M Mina, Rebecca L Charlton, Edubiel Alpizar-Sosa, Douglas O Escrivani, Christopher Brown, Amjed Alqaisi, Maria Paula G Borsodi, Claudia P Figueiredo, Emanuelle V de Lima, Emily A Dickie, Wenbin Wei, Robson Coutinho-Silva, Andy Merritt, Terry K Smith, Michael P Barrett, Bartira Rossi-Bergmann, Paul W Denny, Patrick G SteelPMID: 33291887 DOI: 10.1021/acsinfecdis.0c00546

Abstract

Current chemotherapeutics for leishmaniasis have multiple deficiencies, and there is a need for new safe, efficacious, and affordable medicines. This study describes a successful drug repurposing approach that identifies the over-the-counter antihistamine, clemastine fumarate, as a potential antileishmanial drug candidate. The screening for inhibitors of the sphingolipid synthase (inositol phosphorylceramide synthase, IPCS) afforded, following secondary screening against(Lmj) promastigotes, 16 active compounds. Further refinement through the dose response against

IPCS and intramacrophage

amastigotes identified clemastine fumarate with good activity and selectivity with respect to the host macrophage. On target engagement was supported by diminished sensitivity in a sphingolipid-deficient

mutant (Δ

LCB2) and altered phospholipid and sphingolipid profiles upon treatment with clemastine fumarate. The drug also induced an enhanced host cell response to infection indicative of polypharmacology. The activity was sustained across a panel of Old and New World

species, displaying an

activity equivalent to the currently used drug, glucantime, in a mouse model of

infection. Overall, these data validate IPCS as an antileishmanial drug target and indicate that clemastine fumarate is a candidate for repurposing for the treatment of leishmaniasis.

Clemastine improves hypomyelination in rats with hypoxic-ischemic brain injury by reducing microglia-derived IL-1β via P38 signaling pathway

Di Xie, Xiaoli Ge, Yanli Ma, Jialong Tang, Yang Wang, Yajie Zhu, Chengjin Gao, Shuming PanPMID: 32061255 DOI: 10.1186/s12974-019-1662-6

Abstract

Microglia activation is associated with the development of hypoxic-ischemic brain injury (HIBI). Neuroinflammation suppression might be a suitable therapeutic target in hypoxic oligodendrocyte injury. This study aims to determine whether clemastine can improve hypomyelination by suppressing the activated microglia and promoting the maturation of oligodendrocyte progenitor cells (OPCs) in HIBI.A bilateral common carotid artery occlusion (BCCAO) rat model that received continuous intraperitoneal injection (1 mg/kg) for 14 days was employed to elaborate the neuroprotection effects of clemastine. Interleukin-1β (IL-1β), nod-like receptor protein 3 (NLRP3), histamine H1 receptor, and OPC differentiation levels in the corpus callosum were measured. Primary cultured OPCs and co-culture of microglia and OPCs were used to explore the link between microglia activation and hypomyelination. Data were evaluated by one-way ANOVA with Fisher's protected least significant difference test.

Clemastine treatment could reverse hypomyelination and restrain the upregulation of IL-1β and NLRP3 in the corpus callosum of BCCAO rats. Primary cultured OPCs treated with IL-1β showed failed maturation. However, clemastine could also reverse the OPC maturation arrest by activating the extracellular signal-regulated kinase (ERK) signaling pathway. Co-culture of microglia and OPCs with oxygen glucose deprivation treatment exhibited IL-1β and NLRP3 upregulation. Clemastine could downregulate NLRP3 and IL-1β and reverse hypomyelination by inhibiting the p38 signaling pathway.

Clemastine could restrain microglia activation, improve axonal hypomyelination in BCCAO rats, and thus might be a viable strategy to inhibit hypomyelination in the corpus callosum of patients with HIBI.

Kuan-Yi Lu, Baiyi Quan, Kayla Sylvester, Tamanna Srivastava, Michael C Fitzgerald, Emily R Derbyshire

PMID: 32127489 DOI: 10.1073/pnas.1913525117

Abstract

The antihistamine clemastine inhibits multiple stages of theparasite that causes malaria, but the molecular targets responsible for its parasite inhibition were unknown. Here, we applied parallel chemoproteomic platforms to discover the mechanism of action of clemastine and identify that clemastine binds to the

TCP-1 ring complex or chaperonin containing TCP-1 (TRiC/CCT), an essential heterooligomeric complex required for de novo cytoskeletal protein folding. Clemastine destabilized all eight

TRiC subunits based on thermal proteome profiling (TPP). Further analysis using stability of proteins from rates of oxidation (SPROX) revealed a clemastine-induced thermodynamic stabilization of the

TRiC delta subunit, suggesting an interaction with this protein subunit. We demonstrate that clemastine reduces levels of the major TRiC substrate tubulin in

parasites. In addition, clemastine treatment leads to disorientation of

mitotic spindles during the asexual reproduction and results in aberrant tubulin morphology suggesting protein aggregation. This clemastine-induced disruption of TRiC function is not observed in human host cells, demonstrating a species selectivity required for targeting an intracellular human pathogen. Our findings encourage larger efforts to apply chemoproteomic methods to assist in target identification of antimalarial drugs and highlight the potential to selectively target

TRiC-mediated protein folding for malaria intervention.

Potentiation of P2RX7 as a host-directed strategy for control of mycobacterial infection

Molly A Matty, Daphne R Knudsen, Eric M Walton, Rebecca W Beerman, Mark R Cronan, Charlie J Pyle, Rafael E Hernandez, David M TobinPMID: 30693866 DOI: 10.7554/eLife.39123

Abstract

is the leading worldwide cause of death due to a single infectious agent. Existing anti-tuberculous therapies require long treatments and are complicated by multi-drug-resistant strains. Host-directed therapies have been proposed as an orthogonal approach, but few have moved into clinical trials. Here, we use the zebrafish-infection model as a whole-animal screening platform to identify FDA-approved, host-directed compounds. We identify multiple compounds that modulate host immunity to limit mycobacterial disease, including the inexpensive, safe, and widely used drug clemastine. We find that clemastine alters macrophage calcium transients through potentiation of the purinergic receptor P2RX7. Host-directed drug activity in zebrafish larvae depends on both P2RX7 and inflammasome signaling. Thus, targeted activation of a P2RX7 axis provides a novel strategy for enhanced control of mycobacterial infections. Using a novel explant model, we find that clemastine is also effective within the complex granulomas that are the hallmark of mycobacterial infection.